mechanism of action of (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone
mechanism of action of (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone
An In-depth Technical Guide on the Postulated Mechanisms of Action of (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone
Abstract
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] This guide focuses on the specific derivative, (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone, a molecule that, while not extensively described in current literature, possesses a unique combination of pharmacophores suggesting high therapeutic potential. Due to the absence of direct experimental data for this compound, this document serves as a technical whitepaper postulating its primary mechanisms of action based on robust structure-activity relationship (SAR) data from closely related analogs. We will dissect the molecule's structural features to hypothesize its potential as a neuroprotective agent for Alzheimer's disease, a novel anticancer therapeutic, and an anti-inflammatory compound. For each postulated mechanism, we provide a scientific rationale, a detailed experimental protocol for validation, and a conceptual visualization of the biological interactions.
Molecular Structure and Physicochemical Profile
The therapeutic potential of a compound is intrinsically linked to its structure and resulting physicochemical properties. The title compound is characterized by three key moieties: a 3-aminobenzofuran core, a 5-methoxy group on the benzene ring, and a 2-benzoyl (phenyl-methanone) substituent.
Caption: Chemical structure of (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance for Drug Action |
|---|---|---|
| Molecular Weight | ~281.3 g/mol | Adheres to Lipinski's rule of five (<500), favoring oral bioavailability. |
| LogP (Lipophilicity) | ~3.5 | Indicates good membrane permeability, suggesting potential for CNS penetration. |
| H-Bond Donors | 1 (from -NH₂) | Participates in specific receptor-ligand interactions. |
| H-Bond Acceptors | 4 (2xO, 1xN) | Crucial for forming hydrogen bonds with biological targets. |
| Polar Surface Area | ~68 Ų | Value is conducive to good cell permeability and potential blood-brain barrier penetration. |
Postulated Mechanism of Action I: Neuroprotection via Cholinesterase Inhibition
Scientific Rationale: A compelling body of research has identified 3-aminobenzofuran derivatives as potent multifunctional agents for treating Alzheimer's disease.[4][5] These compounds have been shown to exhibit significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Furthermore, they can interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[4][5] The 3-amino group is often critical for interaction with the enzyme's active site. The phenyl-methanone and 5-methoxy groups of our target molecule would likely modulate the binding affinity and selectivity for these targets.
Proposed Mechanism: The compound is hypothesized to act as a dual inhibitor of AChE and BuChE. The protonated 3-amino group could interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the cholinesterase enzymes, while the benzofuran ring and the benzoyl group occupy the hydrophobic gorge, preventing substrate access.
Caption: Conceptual interaction with the Acetylcholinesterase active site.
Experimental Protocol: In-Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described for similar 3-aminobenzofuran derivatives.[4]
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Preparation of Reagents:
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Prepare a 50 mM sodium phosphate buffer (pH 8.0).
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Dissolve Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) in the buffer to create substrate solutions.
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Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
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Dissolve AChE (from electric eel) and BuChE (from equine serum) in the buffer.
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Prepare stock solutions of the test compound and a reference inhibitor (e.g., Donepezil) in DMSO, followed by serial dilutions in the buffer.
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-
Assay Procedure:
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In a 96-well microplate, add 25 µL of the test compound dilution.
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Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
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Incubate the plate at 37°C for 15 minutes.
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Add 125 µL of the DTNB solution to each well.
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Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
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-
Data Acquisition and Analysis:
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Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
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The rate of reaction is proportional to the rate of change in absorbance.
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Calculate the percentage of inhibition for each concentration of the test compound compared to a control well (containing buffer instead of the compound).
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Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Postulated Mechanism of Action II: Anticancer Activity via Tubulin Polymerization Inhibition
Scientific Rationale: The benzofuran core is a common feature in compounds with potent anticancer properties.[1][3] More specifically, the aminobenzophenone structure, which is structurally analogous to the core of our molecule (an amino-substituted ring attached to a benzoyl group), has been identified in a class of potent antimitotic agents that inhibit tubulin polymerization.[6] These compounds often act by binding to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-amino and 5-methoxy substitutions on the benzofuran ring (A-ring) and the phenyl group of the methanone (B-ring) are well-positioned to mimic known colchicine-site binders.
Proposed Mechanism: The compound is hypothesized to bind to the colchicine site of β-tubulin, sterically hindering the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the cytoskeleton arrests the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.
Caption: Proposed inhibition of the p38 MAP Kinase signaling pathway.
Experimental Protocol: p38α Kinase Inhibition Assay (Radiometric)
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Reagents and Materials:
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Recombinant active p38α kinase.
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Biotinylated substrate peptide (e.g., Myelin Basic Protein, MBP).
-
[γ-³³P]ATP.
-
Kinase reaction buffer.
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Test compound and a known p38 inhibitor (e.g., SB203580) for positive control.
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Streptavidin-coated flash plates.
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-
Assay Procedure:
-
Add the kinase reaction buffer containing MgCl₂ and Brij-35 to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the p38α kinase and the substrate peptide to the wells.
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Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
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-
Data Acquisition and Analysis:
-
Transfer the reaction mixture to a streptavidin-coated flash plate. The biotinylated substrate binds to the plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the kinase activity.
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Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Summary and Future Directions
(3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone is a molecule of significant scientific interest, positioned at the intersection of several pharmacologically active structural classes. Based on a rigorous analysis of published data on its analogs, we have postulated three primary, testable mechanisms of action.
Table 2: Summary of Postulated Mechanisms and Key Evidence
| Postulated Mechanism | Target | Rationale / Key Structural Feature | Supporting Literature |
|---|---|---|---|
| Neuroprotection | Acetylcholinesterase, Butyrylcholinesterase | 3-Aminobenzofuran core | Novel 3-aminobenzofuran derivatives as multifunctional agents for Alzheimer's. [4][5] |
| Anticancer | β-Tubulin (Colchicine Site) | Aminobenzophenone-like structure | 3-Aminobenzophenones as potent antimitotic agents. [6] |
| Anti-inflammatory | p38 MAP Kinase | Benzophenone carbonyl group | Aminobenzophenones as a novel class of p38 MAP kinase inhibitors. [7]|
The path forward requires a systematic and empirical validation of these hypotheses. The immediate next steps should involve:
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Chemical Synthesis: Development of a robust and scalable synthetic route to produce high-purity material. [4][8][9][10]2. In-Vitro Screening: Execution of the biochemical and cellular assays detailed in this guide to determine the compound's primary mechanism(s) of action and to establish its potency (IC₅₀) and selectivity.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs to optimize potency and selectivity for the most promising identified activity.
This structured approach will efficiently elucidate the therapeutic potential of this promising compound and pave the way for its further development as a candidate for treating neurodegenerative, oncologic, or inflammatory diseases.
References
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Al-Malki, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]
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Zhang, R-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. Available at: [Link]
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